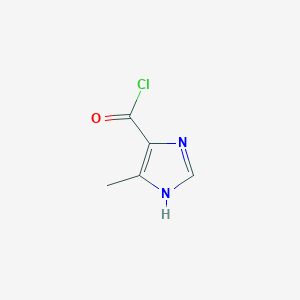
UK 12130
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UK-12130 is a chemical compound known for its application as a cerebral vasodilator. It has been studied for its potential to improve blood flow in the brain, which can be beneficial in treating conditions related to cerebral blood flow deficiencies .
Preparation Methods
The synthesis of UK-12130 involves several steps, including the use of sulphone and sulphonamide groups. The preparation method typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reaction conditions often involve the use of ethyl acetate for extraction and purification.
Industrial Production: Industrial production methods for UK-12130 may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.
Chemical Reactions Analysis
UK-12130 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
UK-12130 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of cerebral vasodilators on blood flow and brain function.
Biology: It is used in biological studies to understand its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating conditions related to cerebral blood flow deficiencies, such as stroke and dementia.
Industry: It is used in the pharmaceutical industry for the development of new drugs targeting cerebral vasodilation
Mechanism of Action
The mechanism of action of UK-12130 involves its interaction with specific molecular targets and pathways in the brain. It acts as a vasodilator by relaxing the smooth muscles in the blood vessels, leading to increased blood flow. The molecular targets include receptors and enzymes involved in the regulation of vascular tone. The pathways involved may include the nitric oxide signaling pathway and the cyclic guanosine monophosphate pathway .
Comparison with Similar Compounds
UK-12130 can be compared with other cerebral vasodilators, such as:
Nimodipine: A calcium channel blocker used to prevent cerebral vasospasm.
Cinnarizine: An antihistamine and calcium channel blocker used to treat vertigo and motion sickness.
Flunarizine: A calcium channel blocker used to prevent migraines and treat vertigo.
UK-12130 is unique in its specific chemical structure and its potential for targeted cerebral vasodilation. Its sulphone and sulphonamide groups distinguish it from other compounds in this category .
Properties
CAS No. |
52295-48-4 |
|---|---|
Molecular Formula |
C12H17ClN2O5S2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
2-chloro-4-(4-methoxypiperidin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C12H17ClN2O5S2/c1-20-9-4-6-15(7-5-9)22(18,19)10-2-3-12(11(13)8-10)21(14,16)17/h2-3,8-9H,4-7H2,1H3,(H2,14,16,17) |
InChI Key |
AYUCZFQOHBTJTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid,3-amino-4-[(1-oxopropyl)amino]-,ethyl ester](/img/structure/B8556178.png)
![1-Ethyl-2-[2-(2-formamidophenyl)ethyl]pyridin-1-ium iodide](/img/structure/B8556189.png)
![4-Formyl-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B8556192.png)
![thieno[3,2-d]pyrimidin-7-ylmethyl acetate](/img/structure/B8556196.png)
![4-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-1,2,3-triazole](/img/structure/B8556197.png)







